Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744807
InChI: InChI=1S/C8H14ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6(3)4/h5-6H,1-4H3
SMILES:
Molecular Formula: C8H14ClN3O2S
Molecular Weight: 251.73 g/mol

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17744807

Molecular Formula: C8H14ClN3O2S

Molecular Weight: 251.73 g/mol

* For research use only. Not for human or veterinary use.

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride -

Specification

Molecular Formula C8H14ClN3O2S
Molecular Weight 251.73 g/mol
IUPAC Name 4,5-di(propan-2-yl)-1,2,4-triazole-3-sulfonyl chloride
Standard InChI InChI=1S/C8H14ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6(3)4/h5-6H,1-4H3
Standard InChI Key JOUOXWOAICAPJA-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(N1C(C)C)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride features a five-membered 1,2,4-triazole ring substituted with two isopropyl groups at positions 4 and 5, and a sulfonyl chloride group at position 3 (Figure 1). The triazole ring, containing three nitrogen atoms, contributes to the compound’s aromatic stability, while the sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) introduces electrophilic reactivity.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC8H14ClN3O2S\text{C}_8\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}
Molecular Weight251.73 g/mol
IUPAC Name4,5-di(propan-2-yl)-1,2,4-triazole-3-sulfonyl chloride
CAS NumberVC17744807

The isopropyl substituents enhance steric bulk, potentially influencing reaction kinetics and selectivity in nucleophilic substitutions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically proceeds through multi-step reactions starting from simpler triazole precursors. A generalized route involves:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions, a method well-documented for analogous triazole systems .

  • Sulfonation: Introduction of the sulfonyl chloride group via chlorosulfonation reactions. For example, reacting the triazole intermediate with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled temperatures.

Intermediate compounds are characterized using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Confirms the integration of isopropyl and sulfonyl chloride groups.

  • Infrared Spectroscopy (IR): Identifies SO2Cl-\text{SO}_2\text{Cl} stretches near 1360–1180 cm1^{-1}.

  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Optimization Challenges

Key challenges include minimizing hydrolysis of the sulfonyl chloride group during synthesis and purification. Anhydrous solvents like dichloromethane and low temperatures (0–5°C) are critical to preserving functionality.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitutions

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For instance:

R-NH2+Triazole-SO2ClR-NH-SO2Triazole+HCl\text{R-NH}_2 + \text{Triazole-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2-\text{Triazole} + \text{HCl}

This reactivity is exploited in drug design, where sulfonamides are common pharmacophores.

Steric and Electronic Effects

The isopropyl groups at positions 4 and 5 create steric hindrance, slowing reactions at the triazole ring but leaving the sulfonyl chloride moiety accessible. Electronic effects from the electron-withdrawing sulfonyl group further activate the triazole ring for electrophilic aromatic substitution at position 1.

Comparative Analysis with Related Compounds

Table 2: Comparison with 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl Chloride

PropertyBis(propan-2-YL) DerivativeThiophene Derivative
Molecular Weight251.73 g/mol263.7 g/mol
SubstituentsIsopropyl groupsThiophene ring
ReactivitySterically hinderedEnhanced π-electron density
ApplicationsPolymer modificationHeterocyclic drug synthesis

The isopropyl groups in Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride reduce solubility in polar solvents compared to the thiophene derivative, which benefits from aromatic interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator